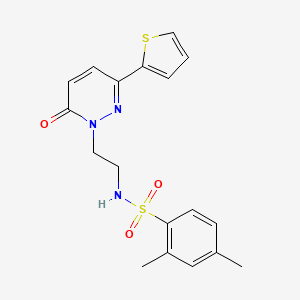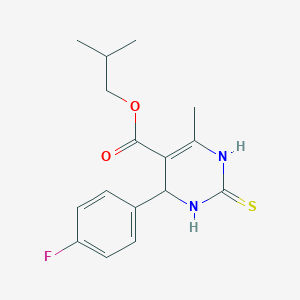
2-methylpropyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methylpropyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19FN2O2S and its molecular weight is 322.4. The purity is usually 95%.
BenchChem offers high-quality 2-methylpropyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methylpropyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Applications
The compound under discussion is related to a class of chemicals with significant potential in medicinal chemistry, particularly in the synthesis of novel pharmacological agents. Studies have demonstrated the versatility of similar sulfur-containing pyrimidine derivatives in drug discovery and development. These compounds have shown a range of biological activities, including antioxidant, anti-cancer, and anti-inflammatory properties, which could be attributed to the structural features of the pyrimidine core and its substitutions.
Antioxidant and Anti-cancer Properties : Research indicates that derivatives of pyrimidine, such as those synthesized from precursors similar to the compound , have been evaluated for their antioxidant and anti-cancer activities. Specifically, novel pyrazole derivatives synthesized from pyrimidine-based precursors have shown promising anti-breast cancer and anti-inflammatory properties. These findings suggest potential therapeutic applications in the treatment of inflammation and breast cancer, supported by molecular docking studies illustrating the interaction between synthesized compounds and key enzymes responsible for these diseases (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Cytotoxic Activity : Another study on novel 5-methyl-4-thiopyrimidine derivatives derived from related chemical precursors has explored their cytotoxic activity against various cancer cell lines. These compounds have shown selective cytotoxicity, indicating their potential as chemotherapeutic agents. Such research underscores the importance of structural modifications in the pyrimidine ring for developing new anticancer drugs (Stolarczyk et al., 2018).
Enzyme Inhibition for Drug Development : The structural insights from studies on dihydropyrimidine-5-carbonitrile derivatives, which are structurally related to the compound of interest, have revealed their potential as dihydrofolate reductase (DHFR) inhibitors. Such inhibitors are crucial in the development of treatments for various diseases, including cancer and bacterial infections. This illustrates the compound's relevance in designing enzyme inhibitors that could serve as powerful tools in drug discovery and development (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
2-methylpropyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-9(2)8-21-15(20)13-10(3)18-16(22)19-14(13)11-4-6-12(17)7-5-11/h4-7,9,14H,8H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGDZPFQCDUMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2831944.png)

![N,N-diethyl-2-{[2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2831947.png)
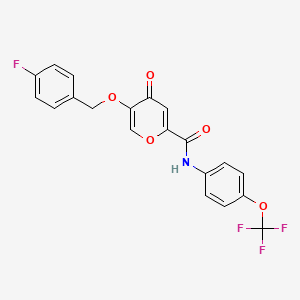
![Ethyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2831949.png)
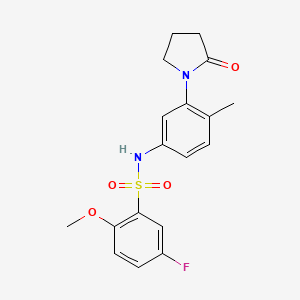
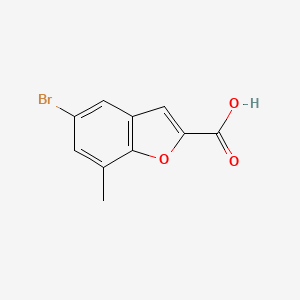
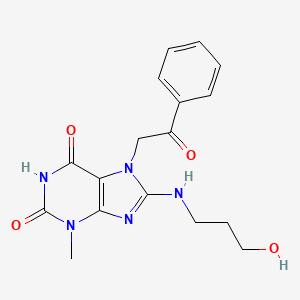
![1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one](/img/structure/B2831956.png)
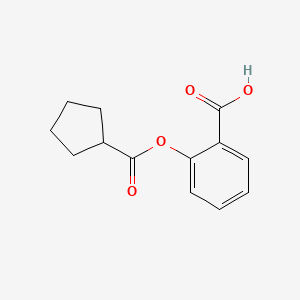

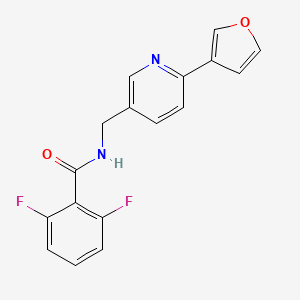
![3-Chloropyrido[2,3-b]pyrazin-6-amine](/img/structure/B2831965.png)
